molecular formula C9H5ClO2 B2747323 6-Chloro-1-benzofuran-2-carbaldehyde CAS No. 1481421-34-4

6-Chloro-1-benzofuran-2-carbaldehyde

Cat. No.: B2747323
CAS No.: 1481421-34-4
M. Wt: 180.59
InChI Key: JPKLYQNKGPAXPV-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-1-benzofuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

6-Chloro-1-benzofuran-2-carbaldehyde is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities. The information is derived from various studies and research findings to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7ClO2
  • Molecular Weight : 182.60 g/mol
  • Structure : The compound features a benzofuran ring with a chloro substituent and an aldehyde group, contributing to its biological activity.

Antibacterial Activity

Research has demonstrated that benzofuran derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that various benzofuran compounds showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 0.0048 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0048 - 0.025S. aureus, E. coli
Other Benzofuran DerivativesVariesVarious strains

Antifungal Activity

The antifungal potential of this compound has also been explored. Studies indicate that this compound can inhibit the growth of fungi such as Candida albicans. The activity was measured through inhibition zones, with some derivatives showing promising results comparable to standard antifungal agents .

CompoundInhibition Zone (mm)Fungal Strain
This compound20 - 24C. albicans
Standard Antifungal AgentsVariesVarious strains

Anticancer Activity

Benzofuran derivatives have been recognized for their anticancer properties, with studies indicating that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, certain benzofuran compounds have shown significant inhibition of cancer cell lines with IC50 values in the low micromolar range.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Receptor Binding : The compound may act as a ligand for specific receptors implicated in cancer cell signaling pathways.

Case Studies

  • Antibacterial Efficacy Study : A comparative study evaluated the antibacterial effects of several benzofuran derivatives, including this compound. Results indicated that this compound had one of the lowest MIC values against E. coli, showcasing its potential as a lead compound for antibiotic development .
  • Antifungal Screening : In a screening of multiple benzofuran derivatives against fungal pathogens, this compound exhibited substantial antifungal activity with an inhibition zone comparable to established antifungal drugs .

Properties

IUPAC Name

6-chloro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKLYQNKGPAXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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